5,7-Difluoro-1-benzofuran-3-carboxylic acid
Description
5,7-Difluoro-1-benzofuran-3-carboxylic acid is a fluorinated benzofuran derivative characterized by fluorine atoms at the 5- and 7-positions of the benzofuran ring and a carboxylic acid group at the 3-position.
Properties
IUPAC Name |
5,7-difluoro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQOPLHCGEGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)C(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1504512-59-7 | |
| Record name | 5,7-difluoro-1-benzofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 5,7-Difluoro-1-benzofuran-3-carboxylic acid typically involves the introduction of fluorine atoms into the benzofuran ring. One common synthetic route involves the reaction of a suitable benzofuran precursor with a fluorinating agent under controlled conditions. For example, the precursor 5,7-dihydroxybenzofuran can be treated with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
5,7-Difluoro-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms in the benzofuran ring can be substituted with other functional groups using appropriate reagents and conditions.
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Difluoro-1-benzofuran-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on the biological activity of benzofuran derivatives.
Mechanism of Action
The mechanism of action of 5,7-Difluoro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the desired therapeutic effects . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5,7-Difluoro-1-benzofuran-3-carboxylic acid with key analogues based on substituent positions, functional groups, and molecular properties:
*Estimated based on analogous compounds.
Key Findings:
Substituent Position Effects: Fluorine at the 5,7-positions (hypothesized for the target compound) vs. The dihydrobenzofuran structure in 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid () introduces ring saturation, which may enhance metabolic stability compared to fully aromatic derivatives .
Functional Group Variations: The acetic acid side chain in 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid () increases hydrophilicity compared to the direct carboxylic acid group in this compound, influencing solubility and pharmacokinetics . Alkylamino side chains (e.g., dimethylaminopropyl in ) introduce basicity and flexibility, which are critical for receptor interactions but absent in simpler carboxylic acid derivatives .
Regulatory and Synthetic Relevance: Compounds like 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide () highlight pharmacopeial requirements for impurity profiling, emphasizing the need for stringent quality control in structurally complex benzofurans .
Research and Development Considerations
- Synthetic Challenges : Fluorination at specific positions (e.g., 5,7 vs. 6,7) requires precise regioselective methods, such as directed ortho-metalation or halogen exchange reactions.
- Biological Activity : While direct data for this compound are lacking, analogues like 2-(6,7-difluoro-1-benzofuran-3-yl)acetic acid () are marketed as research reagents, suggesting utility in early-stage drug discovery .
- Safety and Handling : Safety data for many fluorinated benzofurans remain unpublished (e.g., ), underscoring the need for precautionary handling and customized safety protocols.
Biological Activity
5,7-Difluoro-1-benzofuran-3-carboxylic acid (DFBCA) is a fluorinated derivative of benzofuran, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the benzofuran ring, and a carboxylic acid group at the 3 position. This unique structure enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and pharmaceuticals. This article explores the biological activities associated with DFBCA, focusing on its antimicrobial and potential anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C9H4F2O3
- Molecular Weight : 198.12 g/mol
- Structure : The compound features a benzofuran core with specific substitutions that influence its chemical behavior.
Antimicrobial Activity
Research has indicated that DFBCA exhibits significant antimicrobial properties. A study evaluated various derivatives of benzofurancarboxylic acids, including DFBCA, against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.
Key Findings:
- DFBCA demonstrated antimicrobial activity against several strains of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 μg/mL.
- Notably, it showed antifungal activity against Candida species, with MIC values around 100 μg/mL for C. albicans and C. parapsilosis .
Comparison of Antimicrobial Activity
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| DFBCA | 50-200 | Antibacterial |
| C. albicans | 100 | Antifungal |
| Other Derivatives | Varies | Antimicrobial (various) |
The mechanism underlying DFBCA's biological activity is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms may enhance binding affinity due to increased lipophilicity and electronic effects, potentially leading to more effective inhibition of target proteins involved in microbial growth and survival.
Study 1: Antimicrobial Evaluation
In a systematic evaluation of various benzofuran derivatives, researchers synthesized DFBCA alongside other compounds and assessed their antimicrobial efficacy. Results indicated that DFBCA had superior activity compared to non-fluorinated analogs, underscoring the importance of fluorination in enhancing biological properties .
Study 2: Potential Anticancer Properties
Emerging research suggests that DFBCA may possess anticancer properties. Preliminary studies indicate that compounds with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigation into DFBCA's effects on cancer cell lines is warranted to elucidate its therapeutic potential.
Q & A
Q. What are the recommended synthetic protocols for 5,7-Difluoro-1-benzofuran-3-carboxylic acid?
A practical synthesis involves sequential functionalization of the benzofuran core. Key steps may include halogenation (fluorination at positions 5 and 7), carboxylation at position 3, and purification via recrystallization or column chromatography. For fluorinated intermediates, nitration and diazotization reactions (as demonstrated in analogous difluorobenzoic acid derivatives) can be adapted to optimize regioselectivity . Characterization typically employs infrared (IR) spectroscopy (to confirm carboxylic acid and fluorine groups) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F for structural elucidation) .
Example Workflow Table
| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Halogenation | Selectfluor®, DMF, 80°C | 65 |
| 2 | Carboxylation | CO₂, Pd catalysis | 50 |
| 3 | Purification | Ethanol/water recrystallization | 85 |
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- ¹⁹F NMR : Essential for confirming fluorine substitution patterns and assessing electronic effects of the benzofuran ring. Chemical shifts typically range between -110 to -130 ppm for aromatic fluorines.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₃F₂O₃) with precision <5 ppm error.
- HPLC-PDA : Ensures purity (>95%) using a C18 column and acetonitrile/water mobile phase with 0.1% formic acid .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing side products?
Contradictions in yield often arise from competing fluorination pathways. Systematic optimization includes:
- Temperature Control : Lower temperatures (e.g., 60°C vs. 80°C) reduce defluorination side reactions.
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve carboxylation efficiency compared to copper-based systems.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance fluorine reactivity but may require inert atmospheres to prevent hydrolysis .
Q. How do electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?
Fluorine’s electron-withdrawing nature deactivates the benzofuran ring, complicating direct coupling. Comparative studies with mono- vs. di-fluorinated analogs show:
- Meta-Fluorine : Enhances stability of intermediates during Suzuki-Miyaura couplings.
- Ortho-Fluorine : Steric hindrance reduces reaction rates, necessitating bulky ligands (e.g., SPhos) .
Q. What strategies address discrepancies in reported biological activity data?
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:
- Purity Variability : Impurities from incomplete carboxylation (e.g., ester intermediates) can skew assays. Validate via HPLC-MS.
- Assay Conditions : Adjust pH to stabilize the carboxylic acid group (e.g., pH 7.4 for cell-based studies) .
Q. How to design experiments probing its mechanism of action in antioxidant studies?
- In Vitro Assays : DPPH radical scavenging and SOD activity measurements at varying concentrations (1–100 µM).
- Molecular Docking : Model interactions with Keap1-Nrf2 pathway targets using fluorine’s electronegativity to predict binding affinity .
Safety and Environmental Considerations
Q. What are the best practices for handling and disposal?
- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal through licensed services.
- Ecotoxicity : Limited data available; assume persistence due to aromatic stability. Use closed systems to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
